molecular formula C16H25NO2 B13175037 tert-Butyl 3-amino-2,2-dimethyl-3-(2-methylphenyl)propanoate

tert-Butyl 3-amino-2,2-dimethyl-3-(2-methylphenyl)propanoate

Cat. No.: B13175037
M. Wt: 263.37 g/mol
InChI Key: BYFGUHQTKMGDKU-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-2,2-dimethyl-3-(2-methylphenyl)propanoate is a branched ester featuring a tert-butyl group, a 2-methylphenyl substituent, and a 2,2-dimethylpropanoate backbone with a primary amine at the β-position. This structure confers unique steric and electronic properties, making it valuable in organic synthesis and pharmaceutical research. The tert-butyl ester enhances stability under basic conditions, while the 2-methylphenyl group introduces aromatic interactions and moderate hydrophobicity.

Properties

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

tert-butyl 3-amino-2,2-dimethyl-3-(2-methylphenyl)propanoate

InChI

InChI=1S/C16H25NO2/c1-11-9-7-8-10-12(11)13(17)16(5,6)14(18)19-15(2,3)4/h7-10,13H,17H2,1-6H3

InChI Key

BYFGUHQTKMGDKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C(C)(C)C(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Method 1: Boc-Protected Amino Acid and Aromatic Amine Coupling

This method involves the use of N-Boc-allo-O-methyl-D-threonine as a starting amino acid derivative, which is reacted with substituted aromatic amines such as 4-(tert-butyl)benzene-1,2-diamine to form the target compound. Key steps include:

  • Dissolving the N-Boc protected amino acid in an appropriate solvent.
  • Adding the aromatic amine under controlled temperature conditions.
  • Stirring the reaction mixture to allow coupling.
  • Removal of protecting groups if necessary.
  • Purification by preparative high-performance liquid chromatography (HPLC).

This method benefits from the stability of the Boc protecting group and the selective reactivity of the amino acid derivative, allowing for high purity and yield of the final compound.

Method 2: Use of tert-Butyl Carbonate Reagents for N-tert-Butoxycarbonylation

A green and chemoselective approach involves using tert-butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate (abbreviated as BCMP) as a reagent to introduce the tert-butyl carbamate protecting group onto amines. The general procedure is:

  • Reacting BCMP with the substituted amine (in this case, the 3-amino-2,2-dimethyl-3-(2-methylphenyl)propanoate precursor) in ethanol under reflux conditions for 1 hour.
  • Concentrating the reaction mixture under reduced pressure.
  • Suspending the residue in tert-butyl methyl ether and filtering to isolate the crude product.
  • Purifying the product by flash column chromatography on silica gel.

Alternatively, potassium carbonate can be added in aqueous medium to facilitate the reaction under reflux, improving yield and selectivity.

Parameter Method 1 (Patent US20130274243A1) Method 2 (RSC Research)
Starting materials N-Boc-allo-O-methyl-D-threonine, aromatic amine BCMP reagent, substituted amine
Solvent Not explicitly specified (likely organic solvents) Ethanol or water/ethanol mixture
Temperature Ambient to reflux conditions Reflux (approx. 65 °C)
Reaction time Variable, typically 1-2 hours 1 hour
Work-up Concentration, preparative HPLC purification Concentration, filtration, flash chromatography
Yield Not explicitly stated Up to 97% (example with related carbamates)
Purification Preparative HPLC Flash column chromatography
  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) confirms the structure and purity of the compound.
  • Electrospray Ionization Mass Spectrometry (ESI-MS) provides molecular weight confirmation.
  • Melting point determination supports compound identity.
  • Thin Layer Chromatography (TLC) monitors reaction progress.

Example data from related tert-butyl carbamate compounds show:

Compound Example Yield (%) Melting Point (°C) 1H NMR (ppm) Highlights ESI HRMS (m/z) Found vs. Calculated
tert-Butyl (4-hydroxyphenyl)carbamate 97 145-146 7.18 (d), 6.74 (d), 1.51 (s, 9H) 208.0983 found vs. 208.0979 calculated
tert-Butyl (3-hydroxyphenyl)carbamate 94 129-130 7.12-7.10 (m), 1.51 (s, 9H) 232.0946 found vs. 232.0944 calculated
tert-Butyl phenethylcarbamate 99 50-52 7.31-7.18 (m), 1.43 (s, 9H) 244.1310 found vs. 244.1308 calculated

These data validate the effectiveness of the tert-butyl carbamate formation and the structural integrity of the products.

The tert-butyl carbonate reagent (BCMP) can be recovered after reaction completion with a 95% recovery rate by filtration of needle crystals, allowing reuse without further purification. This feature enhances the sustainability and cost-effectiveness of the preparation process.

The preparation of tert-Butyl 3-amino-2,2-dimethyl-3-(2-methylphenyl)propanoate is well documented through two primary synthetic routes:

  • Coupling of Boc-protected amino acid derivatives with substituted aromatic amines.
  • Chemoselective N-tert-butoxycarbonylation using tert-butyl carbonate reagents such as BCMP.

Both methods offer high yields, efficient purification strategies, and robust analytical confirmation. The second method additionally provides green chemistry benefits through reagent recycling and mild reaction conditions.

The comprehensive data tables and experimental details from patents and peer-reviewed chemical literature provide a reliable foundation for researchers aiming to synthesize this compound with high purity and reproducibility.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-2,2-dimethyl-3-(2-methylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides or other substituted products.

Scientific Research Applications

tert-Butyl 3-amino-2,2-dimethyl-3-(2-methylphenyl)propanoate is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a potential precursor for pharmaceutical compounds.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-2,2-dimethyl-3-(2-methylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Key Comparative Data Table

Compound Name Aromatic Substituent Backbone Modification Molecular Weight (g/mol) Key Feature(s) Reference
tert-Butyl 3-amino-2,2-dimethyl-3-(2-methylphenyl)propanoate 2-methylphenyl 2,2-dimethylpropanoate ~263.38 Steric hindrance, moderate hydrophobicity -
tert-Butyl 3-amino-2-[4-(trifluoromethyl)benzyl]propanoate 4-(trifluoromethyl)benzyl None 303.32 Enhanced hydrophobicity
Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(trifluoromethoxy)phenyl)propanoate 4-(trifluoromethoxy)phenyl Boc-protected amine 363.33 Metabolic stability
tert-Butyl (S)-2-(2-(3-(trifluoromethyl)diaziridin-3-yl)phenoxy)propanoate Diaziridinylphenoxy Stereochemistry (S) 333.14 Photoaffinity labeling
tert-Butyl 2-(diphenylmethyleneamino)-3-(1H-indol-3-yl)propanoate Indol-3-yl Diphenylmethyleneamino - π-π stacking capability

Biological Activity

Introduction

Tert-butyl 3-amino-2,2-dimethyl-3-(2-methylphenyl)propanoate is a compound of significant interest in medicinal chemistry due to its unique structural features, which combine a bulky tert-butyl group with an amino group and a 2-methylphenyl substituent. This combination potentially enhances its solubility and reactivity, making it a candidate for various biological applications. This article explores the biological activity of this compound, including its synthesis, properties, and potential applications.

Chemical Properties

  • Molecular Formula : C16_{16}H25_{25}NO2_2
  • Molecular Weight : 263.38 g/mol
  • Appearance : Clear, colorless liquid
  • Functional Groups : Tert-butyl group, amino group, aromatic ring

The presence of both hydrophobic (tert-butyl) and polar (amino) functional groups suggests that this compound may exhibit interesting interactions with biological systems, potentially influencing its pharmacological profile.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Propanoate Backbone : Starting materials undergo esterification reactions to form the propanoate structure.
  • Introduction of the Amino Group : The amino group is introduced through nucleophilic substitution methods.
  • Aromatic Substitution : The 2-methylphenyl substituent is added via electrophilic aromatic substitution or similar methodologies.

Each step requires careful control of reaction conditions to optimize yield and purity, often utilizing reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Biological Activity

The biological activity of this compound has been explored in various studies:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The presence of the amino group may enhance interaction with bacterial cell membranes, leading to increased efficacy against certain pathogens .
  • Enzyme Inhibition : Research has suggested that derivatives of this compound may act as enzyme inhibitors. For instance, amino acid derivatives are known to inhibit certain proteases, which could be relevant in therapeutic contexts such as cancer treatment .
  • Neuroprotective Effects : Some studies have indicated that compounds with bulky substituents like tert-butyl may exhibit neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells .

Case Studies

Several case studies highlight the potential applications of this compound:

  • Case Study 1 : A study on related compounds demonstrated significant antimicrobial activity against Gram-positive bacteria. The results suggested that modifications to the amino and aromatic groups could enhance this activity further.
  • Case Study 2 : In vitro assays showed that similar compounds could inhibit specific enzymes involved in metabolic pathways related to cancer proliferation. This opens avenues for further research into their potential as anticancer agents .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
Tert-butyl 3-amino-2,2-dimethylpropanoateC14_{14}H27_{27}NO2_2Lacks aromatic substituent; simpler structure
Tert-butyl 3-amino-2,2-dimethyl-3-(3-methylphenyl)propanoateC16_{16}H25_{25}NO2_2Similar structure but with different aromatic substituent
Tert-butyl 4-amino-4-methylpentanoateC12_{12}H23_{23}NO2_2Different backbone structure; no aromatic ring

This table illustrates how this compound stands out due to its specific combination of functional groups and structural features that may confer unique biological activities.

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